4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Pyrimidine Ring Synthesis: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Final Coupling: The final step involves coupling the triazole-pyrimidine-piperazine intermediate with N,N-dimethylbenzenesulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and triazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of the triazole and piperazine rings.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound has shown promise in inhibiting the growth of certain bacterial and fungal strains. Its ability to interact with biological macromolecules makes it a candidate for further studies in antimicrobial research.
Medicine
In medicine, the compound is being investigated for its potential as an antifungal and antibacterial agent. Its structure-activity relationship (SAR) studies have indicated that modifications to the triazole and piperazine rings can enhance its efficacy against various pathogens.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the creation of drugs with improved pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity of the fungi, leading to their death. The piperazine moiety can enhance the binding affinity of the compound to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-based antifungal agent.
Voriconazole: A triazole derivative with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
Compared to these similar compounds, 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide offers a unique combination of a triazole ring, a pyrimidine ring, and a piperazine moiety. This combination can potentially provide enhanced antifungal activity and better pharmacokinetic properties, making it a promising candidate for further development.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-9-7-25(8-10-26)17-11-18(22-13-21-17)27-14-20-12-23-27/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQZXMFFSLTOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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